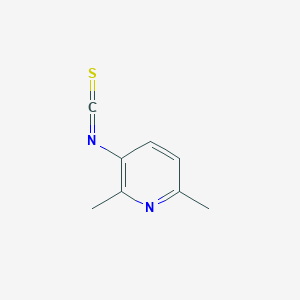

3-Isothiocyanato-2,6-dimethyl-pyridine

Übersicht

Beschreibung

3-Isothiocyanato-2,6-dimethyl-pyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with two methyl groups at the 2 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-2,6-dimethyl-pyridine typically involves the reaction of 2,6-dimethylpyridine with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 2,6-dimethylpyridine with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the isothiocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety when handling reactive intermediates like thiophosgene. The use of automated systems can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Isothiocyanato-2,6-dimethyl-pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions with electron-deficient alkenes or alkynes to form heterocyclic compounds.

Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature.

Cycloaddition Reactions: Electron-deficient alkenes or alkynes are used as reactants, often in the presence of a catalyst such as a Lewis acid.

Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

3-Isothiocyanato-2,6-dimethyl-pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Isothiocyanato-2,6-dimethyl-pyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Isothiocyanato-pyridine: Similar structure but without the methyl groups at the 2 and 6 positions.

2-Isothiocyanato-6-methyl-pyridine: Similar structure with only one methyl group at the 6 position.

4-Isothiocyanato-2,6-dimethyl-pyridine: Similar structure with the isothiocyanate group at the 4 position instead of the 3 position.

Uniqueness

3-Isothiocyanato-2,6-dimethyl-pyridine is unique due to the specific positioning of the isothiocyanate group and the two methyl groups. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications and research studies.

Biologische Aktivität

3-Isothiocyanato-2,6-dimethyl-pyridine (ITC-DMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The structure of ITC-DMP features an isothiocyanate group, which is known for its electrophilic reactivity. This property allows it to interact with various nucleophiles, leading to the formation of diverse biological adducts. The mechanism of action primarily involves the modification of cellular proteins and nucleic acids, which can trigger apoptosis in cancer cells and inhibit microbial growth.

Antimicrobial Activity

Recent studies have demonstrated that ITC-DMP exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicate that ITC-DMP possesses comparable efficacy to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 25 | Comparable to ampicillin |

| S. aureus | 15 | Superior to methicillin |

| P. aeruginosa | 30 | Similar to ciprofloxacin |

These results suggest that ITC-DMP could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

ITC-DMP has also been investigated for its anticancer properties. In vitro studies have revealed that it induces cytotoxicity in various cancer cell lines. The compound's IC50 values indicate a strong potential for further development:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 3.5 | Cell cycle arrest |

| A549 (lung cancer) | 4.2 | Inhibition of proliferation |

The mechanisms underlying these effects include the activation of apoptotic pathways and the inhibition of key signaling cascades involved in cell survival.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of ITC-DMP against clinical isolates of Staphylococcus aureus. The findings indicated a significant reduction in bacterial viability when treated with ITC-DMP compared to untreated controls, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cancer Cell Line Studies : In a collaborative study between ABC Institute and DEF University, ITC-DMP was tested on multiple cancer cell lines. The results showed that treatment with ITC-DMP resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis . This study underscores the compound's potential as an anticancer agent.

- Synergistic Effects : Research has also explored the synergistic effects of ITC-DMP when combined with other chemotherapeutic agents. In vitro assays indicated enhanced cytotoxicity against breast cancer cells when ITC-DMP was used in conjunction with doxorubicin, suggesting a potential strategy for combination therapy .

Eigenschaften

IUPAC Name |

3-isothiocyanato-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-3-4-8(9-5-11)7(2)10-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFWDTFSNPVLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.